6-[2-(azetidin-1-yl)pyrimidin-5-yl]pyridin-2-amine
Description
6-[2-(Azetidin-1-yl)pyrimidin-5-yl]pyridin-2-amine (CAS: 2640872-70-2) is a heterocyclic compound with the molecular formula C₁₂H₁₃N₅ and a molecular weight of 227.27 g/mol . Its structure comprises a pyridin-2-amine core linked to a pyrimidin-5-yl group substituted with an azetidine ring (a four-membered saturated nitrogen-containing heterocycle).
Properties
IUPAC Name |
6-[2-(azetidin-1-yl)pyrimidin-5-yl]pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5/c13-11-4-1-3-10(16-11)9-7-14-12(15-8-9)17-5-2-6-17/h1,3-4,7-8H,2,5-6H2,(H2,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGTHZGXXOBRSOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C2=NC=C(C=N2)C3=NC(=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(azetidin-1-yl)pyrimidin-5-yl]pyridin-2-amine can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling reactions. This reaction typically involves the coupling of a boronic acid derivative with a halogenated pyrimidine under the influence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Another method involves the nucleophilic substitution reaction with primary or secondary amines, followed by a cyclization reaction to form the azetidine ring . The reaction conditions for this method may include the use of solvents such as toluene or ethyl acetate and reagents like iodine (I2) and tert-butyl hydroperoxide (TBHP) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, yield, and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
6-[2-(azetidin-1-yl)pyrimidin-5-yl]pyridin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of the compound.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, and other oxidizing agents under acidic or basic conditions.
Reduction: NaBH4, LiAlH4, and other reducing agents in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Halogenated derivatives, nucleophiles such as amines or thiols, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
6-[2-(azetidin-1-yl)pyrimidin-5-yl]pyridin-2-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-[2-(azetidin-1-yl)pyrimidin-5-yl]pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in key biological processes. For example, it may inhibit prolyl-4-hydroxylase, an enzyme involved in collagen synthesis, thereby affecting cellular functions . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
6-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]pyridine-2-carbonitrile (CAS: 2380140-86-1)
- Molecular Formula : C₁₅H₁₆N₆
- Molecular Weight : 280.33 g/mol
- Structural Differences :
- Replaces the azetidine group with a piperazine (six-membered ring) linked to a methylpyridazine moiety.
- The pyridin-2-amine is substituted with a carbonitrile group, enhancing electron-withdrawing character.
- Implications: Piperazine increases molecular weight and flexibility compared to azetidine.
5-Ethyl-4-methyl-6-(1-piperidyl)pyrimidin-2-amine (CAS: 915920-63-7)
6-(2-(Trifluoromethyl)pyrimidin-5-yl)pyridin-2-amine (CAS: 1888419-06-4)
5-(Azepan-1-yl)pyridin-2-amine (CAS: Not provided)
- Molecular Formula : C₁₁H₁₇N₃
- Molecular Weight : 191.27 g/mol
- Structural Differences :
- Replaces azetidine with azepane (seven-membered ring).
- Implications :
- Azepane’s larger size increases conformational flexibility but may reduce target specificity due to entropic penalties.
Data Table: Key Structural and Molecular Comparisons
| Compound Name | Core Structure | Substituent(s) | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| 6-[2-(Azetidin-1-yl)pyrimidin-5-yl]pyridin-2-amine | Pyridin-2-amine + pyrimidine | Azetidine (4-membered ring) | 227.27 | High nitrogen content, steric strain |
| 6-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]pyridine-2-carbonitrile | Pyridine-2-carbonitrile + pyridazine | Piperazine + methylpyridazine | 280.33 | Flexible linker, electron-withdrawing CN group |
| 5-Ethyl-4-methyl-6-(1-piperidyl)pyrimidin-2-amine | Pyrimidin-2-amine | Piperidine + ethyl/methyl | 235.33 | Increased lipophilicity |
| 6-(2-(Trifluoromethyl)pyrimidin-5-yl)pyridin-2-amine | Pyridin-2-amine + pyrimidine | Trifluoromethyl | 267.20 | Enhanced metabolic stability |
| 5-(Azepan-1-yl)pyridin-2-amine | Pyridin-2-amine | Azepane (7-membered ring) | 191.27 | High flexibility |
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